Vistusertib

Catalog No.
S548426
CAS No.
1009298-59-2
M.F
C25H30N6O3
M. Wt
462.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vistusertib

CAS Number

1009298-59-2

Product Name

Vistusertib

IUPAC Name

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide

Molecular Formula

C25H30N6O3

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1

InChI Key

JUSFANSTBFGBAF-IRXDYDNUSA-N

SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C

Solubility

Soluble in DMSO, not in water

Synonyms

3-(2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido(5,6-e)pyrimidin-7-yl)-N-methylbenzamide, AZD-2014, AZD2014, vistusertib

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C

Description

The exact mass of the compound Vistusertib is 462.23794 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of mTOR Complex 1 and 2 (mTORC1/2)

Vistusertib functions as a dual inhibitor of the mammalian target of rapamycin complex 1 and 2 (mTORC1/2) []. mTORC1/2 is a signaling pathway involved in regulating cell growth, proliferation, and metabolism. By inhibiting mTORC1/2, Vistusertib can hinder cancer cell division and survival [].

Potential for Targeted Therapy

Mutations in genes like PIK3CA, which encodes a protein involved in the mTORC1/2 pathway, are prevalent in various cancers, including breast, ovarian, and colorectal cancers []. Vistusertib's ability to target mTORC1/2 makes it a potential therapeutic option for cancers harboring these mutations []. Research is ongoing to evaluate its efficacy in clinical trials.

Vistusertib, also known as AZD2014, is a small molecule that functions as a dual inhibitor of mammalian target of rapamycin complex 1 and 2 (mTORC1 and mTORC2). Its chemical formula is C25H30N6O3, with a molecular weight of approximately 462.55 g/mol. Vistusertib is currently under investigation for its potential therapeutic applications in various cancers, including advanced gastric adenocarcinoma and endometrial cancer . The compound is designed to inhibit the mTOR signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.

Vistusertib acts as a competitive inhibitor of mTOR kinase. It binds to the ATP-binding site of mTOR, preventing ATP from binding and thereby inhibiting mTOR signaling [, ]. This disrupts downstream pathways crucial for cell growth and proliferation, leading to potential anti-tumor effects [].

Vistusertib operates primarily through competitive inhibition of ATP binding to the mTOR kinase domain. This inhibition leads to the downregulation of downstream signaling pathways that promote cell growth and proliferation. Specifically, it affects the phosphorylation of key proteins such as AKT and eukaryotic translation initiation factor 4E-binding protein 1 (EIF4EBP1), which are involved in protein synthesis and cell cycle regulation . The compound's mechanism also involves modulation of the ribosome synthesis pathway and regulation of apoptosis in tumor cells .

Vistusertib has demonstrated significant biological activity in preclinical studies. It induces G1 phase cell cycle arrest and promotes apoptosis in various cancer cell lines. In vivo studies involving xenograft models have shown that treatment with vistusertib leads to tumor regression, indicating its potential efficacy as an anticancer agent . Additionally, clinical trials have reported promising results when combining vistusertib with other agents like paclitaxel and anastrozole, leading to improved progression-free survival rates in patients with specific cancer types .

The synthesis of vistusertib has been described as efficient, involving a multi-step process starting from 3-acetylbenzoic acid. The total yield from this synthesis route is approximately 48% over six steps. This method highlights the compound's accessibility for research and clinical applications . The synthetic pathway involves several key reactions that modify the starting material to achieve the final product with the desired pharmacological properties.

Vistusertib is primarily being investigated for its use in treating various malignancies, particularly those resistant to conventional therapies. Its applications include:

  • Advanced Gastric Adenocarcinoma: Undergoing clinical trials to assess efficacy and safety.
  • Endometrial Cancer: Shown to improve outcomes when combined with other treatments like anastrozole.
  • Renal Cell Carcinoma: Evaluated for effectiveness against this type of cancer .

The compound's ability to modulate critical signaling pathways makes it a candidate for combination therapies aimed at enhancing the effectiveness of existing treatments.

Vistusertib has been studied for its interactions with other therapeutic agents. Notably, in combination with paclitaxel, it has shown no significant pharmacokinetic interactions, indicating that it can be safely administered alongside this chemotherapeutic agent without altering its efficacy . Furthermore, interaction studies have demonstrated that vistusertib can enhance the effects of other drugs targeting the mTOR pathway or related signaling cascades, potentially leading to synergistic therapeutic effects .

Several compounds share structural or functional similarities with vistusertib. These include:

  • Everolimus: A well-known mTOR inhibitor used in various cancers.
  • Temsirolimus: Another mTOR inhibitor primarily used for renal cell carcinoma.
  • AZD8055: A dual mTORC1/2 inhibitor that exhibits similar mechanisms of action.

Comparison Table

CompoundTypeMechanism of ActionClinical Use
VistusertibDual mTOR InhibitorInhibits mTORC1 and mTORC2Advanced gastric adenocarcinoma
EverolimusmTOR InhibitorInhibits mTORC1Various cancers including breast
TemsirolimusmTOR InhibitorInhibits mTORC1Renal cell carcinoma
AZD8055Dual mTOR InhibitorInhibits mTORC1 and mTORC2Research stage

Vistusertib's unique dual inhibition of both mTOR complexes distinguishes it from other inhibitors that primarily target only one complex. This characteristic may provide enhanced therapeutic benefits by more comprehensively disrupting cancer cell signaling pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

462.23793884 g/mol

Monoisotopic Mass

462.23793884 g/mol

Heavy Atom Count

34

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0BSC3P4H5X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pharmacology

Vistusertib is an orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. Vistusertib inhibits the activity of mTOR, which may result in the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. mTOR, a serine/threonine kinase that is upregulated in a variety of tumors, plays an important role downstream in the PI3K/Akt/mTOR signaling pathway.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

1009298-59-2

Wikipedia

Vistusertib

Dates

Modify: 2023-08-15
1: Huo HZ, Zhou ZY, Wang B, Qin J, Liu WY, Gu Y. Dramatic suppression of colorectal cancer cell growth by the dual mTORC1 and mTORC2 inhibitor AZD-2014. Biochem Biophys Res Commun. 2014 Jan 10;443(2):406-12. doi: 10.1016/j.bbrc.2013.11.099. Epub 2013 Dec 2. PubMed PMID: 24309100.
2: Kahn J, Hayman TJ, Jamal M, Rath BH, Kramp T, Camphausen K, Tofilon PJ. The mTORC1/mTORC2 inhibitor AZD2014 enhances the radiosensitivity of glioblastoma stem-like cells. Neuro Oncol. 2014 Jan;16(1):29-37. doi: 10.1093/neuonc/not139. Epub 2013 Dec 4. PubMed PMID: 24311635; PubMed Central PMCID: PMC3870843.
3: Rastogi R, Jiang Z, Ahmad N, Rosati R, Liu Y, Beuret L, Monks R, Charron J, Birnbaum MJ, Samavati L. Rapamycin induces mitogen-activated protein (MAP) kinase phosphatase-1 (MKP-1) expression through activation of protein kinase B and mitogen-activated protein kinase kinase pathways. J Biol Chem. 2013 Nov 22;288(47):33966-77. doi: 10.1074/jbc.M113.492702. Epub 2013 Oct 14. PubMed PMID: 24126911; PubMed Central PMCID: PMC3837136.
4: Pike KG, Malagu K, Hummersone MG, Menear KA, Duggan HM, Gomez S, Martin NM, Ruston L, Pass SL, Pass M. Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: the discovery of AZD8055 and AZD2014. Bioorg Med Chem Lett. 2013 Mar 1;23(5):1212-6. doi: 10.1016/j.bmcl.2013.01.019. Epub 2013 Jan 18. PubMed PMID: 23375793.

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